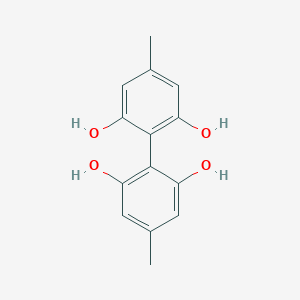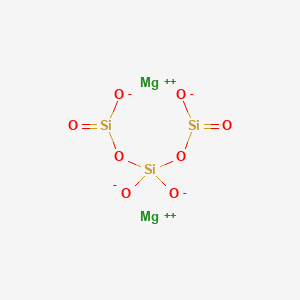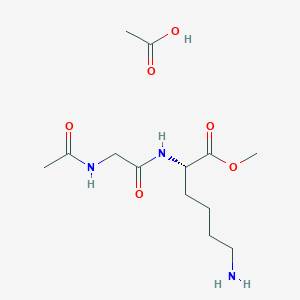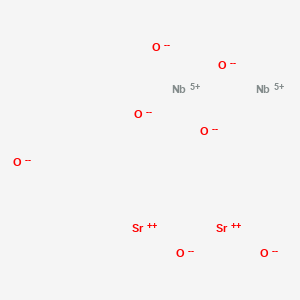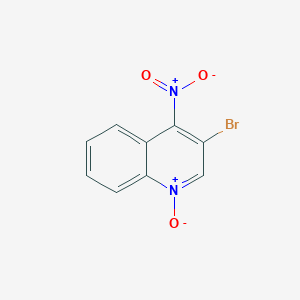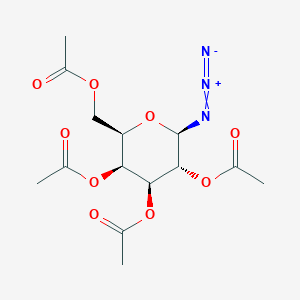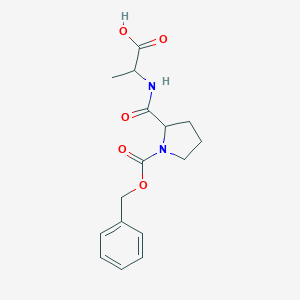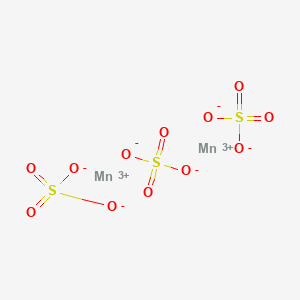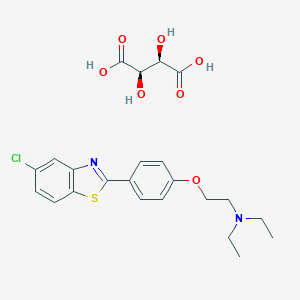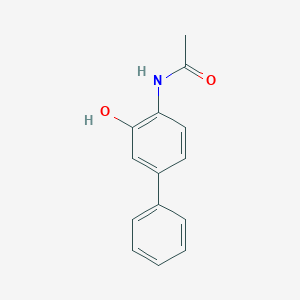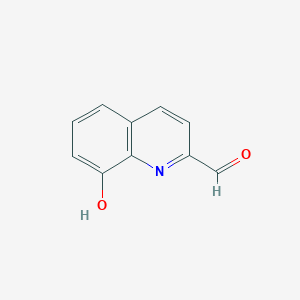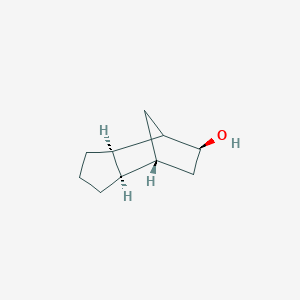
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors, affecting the release and reuptake of certain neurotransmitters in the brain. This compound has also been found to have an impact on the activity of ion channels and enzymes in the brain.
Biochemical And Physiological Effects
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have an impact on the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an impact on the activity of ion channels and enzymes in the brain. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it an important tool for studying the effects of oxidative stress and inflammation on the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol in lab experiments is its high affinity for certain neurotransmitter receptors. This makes it an important tool for studying the effects of neurotransmitters on the brain. However, one of the limitations of using this compound is its potential for toxicity at high doses. Researchers must exercise caution when using this compound in lab experiments to ensure the safety of the subjects involved.
Future Directions
There are many future directions for research involving (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol. One area of research involves the study of the impact of this compound on various neurotransmitter systems in the brain. Another area of research involves the study of the antioxidant and anti-inflammatory properties of this compound and its potential for use in the treatment of neurodegenerative diseases. Additionally, researchers may explore the potential of this compound for use in the development of new drugs for the treatment of psychiatric disorders.
Conclusion
In conclusion, (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. While there are some limitations to its use in lab experiments, the potential for future research involving this compound is vast.
Synthesis Methods
The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can be achieved through a variety of methods. One of the most common methods involves the use of a Grignard reagent to react with a ketone, followed by reduction with lithium aluminum hydride. Another method involves the use of a palladium-catalyzed hydrogenation reaction. Both of these methods have been found to be effective in synthesizing this compound.
Scientific Research Applications
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been extensively studied for its various applications in the field of scientific research. One of the most common applications of this compound is in the study of neurotransmitters and their receptors. This compound has been found to have a high affinity for certain neurotransmitter receptors, making it an important tool for studying the effects of neurotransmitters on the brain.
properties
CAS RN |
10271-44-0 |
|---|---|
Product Name |
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,2R,6R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9?,10+/m1/s1 |
InChI Key |
FKZJBAXKHJIQDU-XJLOYYFOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3O |
SMILES |
C1CC2C(C1)C3CC2CC3O |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Other CAS RN |
10271-44-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



